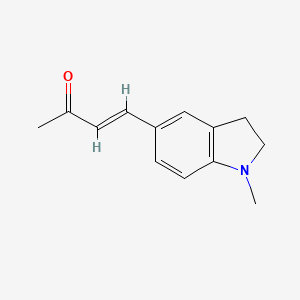

4-(1-Methylindolin-5-yl)but-3-en-2-one

Description

Overview of Indoline (B122111) and Butenone Chemical Scaffolds in Organic and Medicinal Chemistry

The indoline scaffold, a bicyclic heterocyclic amine, is a core structure in a multitude of natural products and synthetic compounds that exhibit significant biological activities. nih.govekb.eg Its presence in alkaloids and other pharmacologically active molecules has made it a "privileged structure" in drug discovery. nih.gov Medicinal chemists frequently utilize the indoline nucleus as a foundational element for developing new therapeutic agents. nih.govresearchgate.net The versatility of this scaffold allows for the synthesis of compounds with a wide range of applications, including anticancer, antibacterial, anti-inflammatory, and cardiovascular treatments. nih.govekb.eg The structural rigidity and the ability to introduce various substituents on the indoline ring system enable the fine-tuning of a molecule's pharmacological profile. rsc.org

Similarly, the butenone scaffold, an unsaturated ketone, is a valuable building block in organic synthesis. The reactivity of the α,β-unsaturated carbonyl group makes it a key participant in various chemical transformations, including Michael additions and Diels-Alder reactions. In medicinal chemistry, the butenone moiety is a component of numerous compounds with diverse biological effects. It can act as a pharmacophore, interacting with biological targets through various mechanisms.

Interactive Data Table: Prominent Examples of Indoline and Butenone Scaffolds in Bioactive Compounds

| Scaffold | Compound Class | Example | Biological Activity |

| Indoline | Alkaloids | Mitomycin C | Anticancer |

| Indoline | Synthetic Drugs | Indapamide | Diuretic, Antihypertensive |

| Indoline | Research Compounds | PNU-91356 | Dopamine (B1211576) agonist |

| Butenone | Natural Products | Chalcones | Anti-inflammatory, Antioxidant |

| Butenone | Synthetic Drugs | Methylnaltrexone | Opioid antagonist |

| Butenone | Research Compounds | (E)-4-(3-Phenylisoxazol-5-yl)but-3-en-2-one | Synthetic intermediate |

Historical Development and Evolution of Research on Related N-Heterocyclic Systems

The study of nitrogen-containing heterocyclic compounds, or N-heterocycles, has been a cornerstone of organic chemistry since the 19th century. researchgate.net Early research focused on the isolation and characterization of naturally occurring alkaloids, which laid the groundwork for understanding the structure and reactivity of these complex molecules. The development of synthetic methodologies in the 20th century allowed for the systematic exploration of a vast array of N-heterocyclic systems, leading to the discovery of novel compounds with diverse applications in medicine, agriculture, and materials science. openmedicinalchemistryjournal.commdpi.com

The evolution of analytical techniques, such as spectroscopy and X-ray crystallography, has provided deeper insights into the three-dimensional structures and electronic properties of N-heterocycles, further fueling their development. rsc.org Contemporary research continues to expand the chemical space of N-heterocyclic compounds through innovative synthetic strategies and the exploration of their potential in areas such as catalysis and molecular recognition. mdpi.com

Rationale for Investigating the 4-(1-Methylindolin-5-yl)but-3-en-2-one Chemical Compound

The rationale for investigating this compound stems from the well-established biological significance of its constituent indoline and butenone moieties. The combination of these two pharmacologically relevant scaffolds into a single molecule presents an opportunity to explore novel chemical space and potentially discover compounds with unique biological activities.

Structure

3D Structure

Properties

Molecular Formula |

C13H15NO |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

(E)-4-(1-methyl-2,3-dihydroindol-5-yl)but-3-en-2-one |

InChI |

InChI=1S/C13H15NO/c1-10(15)3-4-11-5-6-13-12(9-11)7-8-14(13)2/h3-6,9H,7-8H2,1-2H3/b4-3+ |

InChI Key |

RNMDUSGOVHUHSV-ONEGZZNKSA-N |

Isomeric SMILES |

CC(=O)/C=C/C1=CC2=C(C=C1)N(CC2)C |

Canonical SMILES |

CC(=O)C=CC1=CC2=C(C=C1)N(CC2)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 1 Methylindolin 5 Yl but 3 En 2 One

Retrosynthetic Analysis of the Chemical Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-(1-Methylindolin-5-yl)but-3-en-2-one, the analysis suggests several logical disconnections to guide its synthesis.

The most prominent disconnection is the carbon-carbon bond linking the indoline (B122111) ring and the butenone side chain. This bond can be formed using several established reactions. One common approach is through an aldol-type condensation, which disconnects the molecule into 1-methylindoline-5-carbaldehyde (B1297105) and acetone (B3395972). This is a robust and widely used method for forming α,β-unsaturated ketones.

Alternatively, the double bond within the butenone moiety can be disconnected. This suggests a Wittig-type reaction between a phosphorane derived from acetone and 1-methylindoline-5-carbaldehyde.

A third strategy involves disconnecting the C(5)-aryl bond, which points towards modern cross-coupling reactions. This approach would involve a precursor such as 5-halo-1-methylindoline, which could be coupled with a suitable butenone-containing organometallic reagent (e.g., an organoboron or organotin compound) via reactions like the Suzuki or Stille coupling. This retrosynthetic view is illustrated below:

Key Retrosynthetic Disconnections:

Aldol (B89426) Condensation: this compound ⇒ 1-Methylindoline-5-carbaldehyde + Acetone

Wittig Reaction: this compound ⇒ 1-Methylindoline-5-carbaldehyde + Acetonyltriphenylphosphonium salt

Cross-Coupling Reaction (e.g., Heck): this compound ⇒ 5-Halo-1-methylindoline + Methyl vinyl ketone (But-3-en-2-one)

Classical Synthetic Routes to the Indoline and Butenone Moieties

Classical synthesis relies on well-established, often named, reactions that form the foundational pillars of organic chemistry. These routes provide reliable, though sometimes lengthy, pathways to the necessary molecular fragments.

Approaches Involving Indoline Functionalization

The synthesis of the 1-methylindoline (B1632755) core is a critical first stage. Many synthetic routes begin with the construction of the corresponding indole (B1671886), which is subsequently reduced to the indoline. A variety of classical named reactions can be employed to form the indole ring system. nih.gov

| Named Reaction | Description | Precursors |

| Fischer Synthesis | An arylhydrazine is heated with an aldehyde or ketone in the presence of an acid catalyst, leading to an indole after rearrangement and loss of ammonia. pharmaguideline.comrsc.orgnih.gov | Arylhydrazine, Aldehyde/Ketone |

| Leimgruber–Batcho Synthesis | An o-nitrotoluene is reacted with a formamide (B127407) acetal (B89532) to form an enamine, which is then reductively cyclized to yield the indole. pharmaguideline.com | o-Nitrotoluene, Formamide acetal |

| Reissert Synthesis | Condensation of an o-nitrotoluene with diethyl oxalate (B1200264) followed by reductive cyclization gives indole-2-carboxylic acids. pharmaguideline.com | o-Nitrotoluene, Diethyl oxalate |

| Madelung Synthesis | Intramolecular cyclization of an N-acyl-o-toluidine at high temperature with a strong base. nih.govrsc.org | N-acyl-o-toluidine |

| Bischler Synthesis | Cyclization of an α-arylaminoketone, typically derived from an arylamine and a 2-haloketone, using a strong acid. nih.govpharmaguideline.com | Arylamine, 2-Haloketone |

Once the indole is formed, the 2,3-double bond can be reduced to yield the indoline scaffold using various reducing agents, such as catalytic hydrogenation (H₂/Pd), or chemical reduction with agents like sodium cyanoborohydride. The final step in forming the core is N-methylation, which can be achieved by treating the indoline with a methylating agent like methyl iodide in the presence of a base. pharmaguideline.com

Functionalization at the C-5 position, necessary for attaching the butenone chain, is typically achieved through electrophilic aromatic substitution on the electron-rich indoline ring. A Vilsmeier-Haack reaction, for example, can introduce a formyl group (-CHO) at the 5-position to create the 1-methylindoline-5-carbaldehyde intermediate.

Approaches Involving But-3-en-2-one (B6265698) Moiety Construction

The but-3-en-2-one side chain is an α,β-unsaturated ketone, and its construction is most classically achieved via a base- or acid-catalyzed aldol condensation. Specifically, a Claisen-Schmidt condensation between an aromatic aldehyde (1-methylindoline-5-carbaldehyde) and a ketone (acetone) is a direct and efficient method. In this reaction, a base deprotonates acetone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate readily dehydrates under the reaction conditions to yield the conjugated enone product, this compound.

An alternative classical approach is the Wittig reaction. This involves the reaction of 1-methylindoline-5-carbaldehyde with a phosphorus ylide, such as acetonylidenetriphenylphosphorane (Ph₃P=CHCOCH₃). This method is known for its reliability in forming carbon-carbon double bonds with good control over the location of the new bond.

Convergent and Divergent Synthetic Pathways to the Compound

Synthetic strategies can be broadly categorized as linear, convergent, or divergent.

A divergent synthesis starts from a common intermediate that is elaborated into a library of structurally related compounds. beilstein-journals.orgnih.gov This approach is particularly valuable in medicinal chemistry for creating analogs for structure-activity relationship studies. In this context, a versatile intermediate like 5-bromo-1-methylindoline (B1286577) could be synthesized. This single precursor could then be subjected to various coupling reactions with different partners (e.g., different enones or alkynes) to generate a range of analogs of the target compound, where the butenone chain is modified. The ability to generate diverse products from a common starting point by modifying reaction conditions is a hallmark of divergent synthesis. beilstein-journals.orgnih.gov

Modern Synthetic Advancements for the Chemical Compound and Analogs

Modern organic synthesis has increasingly focused on developing more efficient, atom-economical, and selective reactions, with a strong emphasis on catalysis.

Catalytic Methods in the Synthesis of the Chemical Compound

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including indolines. rsc.org

Stereoselective and Regioselective Synthesis Strategies

The synthesis of this compound requires precise control over both regioselectivity (where chemical bonds are formed) and stereoselectivity (the spatial arrangement of atoms). The structure, featuring a substitution at the 5-position of the 1-methylindoline ring and a trans (E) configuration favored for the α,β-unsaturated ketone, dictates the necessary synthetic approaches.

Regioselectivity: The primary challenge in regioselectivity is ensuring the butenone side chain is attached specifically at the C-5 position of the indoline nucleus. This is typically achieved by starting with a pre-functionalized indoline ring. A common strategy involves the use of 1-methylindoline-5-carbaldehyde as a key intermediate. The formyl group at the 5-position provides a reactive site for carbon-carbon bond formation, thus ensuring the correct substitution pattern on the aromatic ring. Alternative positions on the indole ring, such as the C-3 position, are known to be highly reactive in electrophilic substitution reactions, making pre-functionalization a crucial step for achieving the desired 5-substituted regioisomer. nih.gov

Stereoselectivity: The formation of the α,β-unsaturated double bond in the but-3-en-2-one moiety is a critical step where stereochemistry must be controlled. The trans or (E)-isomer is generally the thermodynamically more stable and desired product due to reduced steric hindrance.

Key synthetic reactions for achieving this include:

Aldol Condensation: A base-catalyzed Claisen-Schmidt condensation between 1-methylindoline-5-carbaldehyde and acetone is a direct and widely used method for forming enones. The reaction conditions, particularly the choice of base (e.g., NaOH, KOH) and solvent, can be optimized to favor the elimination of water and the formation of the conjugated (E)-enone. mdpi.com

Wittig Reaction: The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons reaction) offer excellent control over the formation of the double bond. Using a stabilized ylide, such as (acetylmethylene)triphenylphosphorane (B29005) (Ph₃P=CHCOCH₃), in a reaction with 1-methylindoline-5-carbaldehyde would selectively yield the (E)-enone. The Horner-Wadsworth-Emmons reaction, using a phosphonate (B1237965) ester, is particularly effective for synthesizing (E)-α,β-unsaturated ketones with high stereoselectivity.

Palladium-Catalyzed Cross-Coupling: Reactions such as the Heck coupling could also be employed. For instance, coupling 5-bromo-1-methylindoline with methyl vinyl ketone in the presence of a palladium catalyst would form the desired carbon-carbon bond and establish the enone structure.

In many synthetic pathways for related structures, the final products are often isolated as a single diastereomer or regioisomer, indicating high selectivity in the chosen reactions. nih.gov Computational studies on related mechanisms can also help elucidate the factors controlling selectivity. researchgate.net

Green Chemistry Principles in the Synthesis of Related Structures

The synthesis of indole derivatives and other heterocyclic compounds is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. yale.edu These principles are applicable to the synthesis of this compound and related structures by promoting efficiency, safety, and sustainability. tandfonline.compnas.org

Several green chemistry strategies have been developed for the synthesis of indole-based compounds:

Alternative Energy Sources: Microwave irradiation and ultrasound have been successfully used to accelerate reactions, reduce energy consumption, and often improve yields in the synthesis of indole derivatives. tandfonline.comtandfonline.com

Greener Solvents: There is a significant shift away from volatile and hazardous organic solvents. Water, ionic liquids, and deep-eutectic liquids are being explored as environmentally benign reaction media for indole synthesis. benthamdirect.comresearchgate.net In some cases, reactions can be performed under solvent-free conditions. researchgate.net

Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they are used in smaller amounts and can be recycled and reused. yale.edunovonesis.com This includes the use of nanocatalysts, biocatalysts (enzymes), and other green catalysts which offer high efficiency and selectivity. benthamdirect.comresearchgate.net Enzymes are particularly advantageous as they often eliminate the need for protecting groups, thereby reducing the number of synthetic steps. novonesis.comacs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials from the starting materials into the final product. acs.org Isomerization reactions, for example, represent an atom-economic way to synthesize enones from propargyl alcohols, avoiding the waste generated in traditional two-step reduction and oxidation sequences. pnas.org

Renewable Feedstocks: A key goal of green chemistry is to use raw materials that are renewable rather than depleting. yale.edunovonesis.com Research into synthesizing chemical building blocks from biomass is an active area relevant to the production of pharmaceuticals and other fine chemicals.

| Green Chemistry Principle | Application in Synthesis of Related Structures | Example/Benefit |

|---|---|---|

| Prevention of Waste | Designing syntheses to minimize by-products. yale.edu | Using highly selective catalysts to avoid unwanted side reactions. novonesis.com |

| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. acs.org | Using addition and isomerization reactions instead of substitutions or eliminations. pnas.org |

| Safer Solvents & Auxiliaries | Replacing hazardous solvents with greener alternatives. yale.edu | Using water, ionic liquids, or solvent-free conditions. benthamdirect.comorganic-chemistry.org |

| Design for Energy Efficiency | Minimizing the energy requirements of chemical processes. acs.org | Employing microwave-assisted synthesis to reduce reaction times and energy use. tandfonline.comtandfonline.com |

| Use of Catalysis | Preferring catalytic reagents over stoichiometric ones. novonesis.com | Enzymes or metal catalysts that can be used in small amounts and recycled. researchgate.net |

| Reduce Derivatives | Avoiding unnecessary protection/deprotection steps. acs.org | Using highly specific enzymes that react only at the desired functional group. novonesis.com |

Purification and Isolation Methodologies for the Chemical Compound

Following synthesis, a robust purification and isolation strategy is essential to obtain this compound in high purity. The choice of method depends on the physical properties of the compound (e.g., solid, liquid), its stability, and the nature of the impurities generated during the reaction. For a solid organic compound like an indolyl enone, a combination of extraction, chromatography, and crystallization is typically employed.

Extraction: After the reaction is complete, a work-up procedure is performed. This usually involves quenching the reaction mixture and performing a liquid-liquid extraction. The crude product is dissolved in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane), and washed with water or aqueous solutions (e.g., brine, sodium bicarbonate) to remove inorganic salts and water-soluble impurities. This technique is a standard first step in isolating indole alkaloids and related synthetic compounds. google.comnih.gov

Chromatography:

Flash Column Chromatography: This is the most common method for purifying organic compounds in a research setting. The crude product is loaded onto a column of stationary phase (typically silica (B1680970) gel) and eluted with a solvent system (mobile phase) of increasing polarity. The components of the mixture separate based on their differential adsorption to the silica gel, allowing for the isolation of the pure compound.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating difficult-to-resolve mixtures, reversed-phase HPLC can be used. This technique has been effectively used for the one-step isolation of indole alkaloids from crude extracts. scielo.br

Crystallization/Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution (filtrate). google.com The choice of solvent is critical for successful recrystallization. This method is also used to obtain materials suitable for structural analysis, such as X-ray crystallography. nih.gov

| Methodology | Principle | Application/Suitability |

|---|---|---|

| Liquid-Liquid Extraction | Separation based on differential solubility of the compound in two immiscible liquid phases. | Initial work-up of reaction mixtures to remove inorganic salts and highly polar/nonpolar impurities. google.com |

| Flash Column Chromatography | Separation based on differential adsorption of components onto a solid stationary phase. | Primary purification method for most organic compounds to separate the target molecule from by-products and unreacted starting materials. |

| Crystallization | Purification based on the formation of a crystalline solid from a solution, excluding impurities. | Final purification step for solid compounds to achieve high purity and obtain a crystalline product. google.comnih.gov |

| Solid-Phase Extraction (SPE) | A chromatographic technique using a solid sorbent to isolate compounds from a solution. | Can be used for rapid sample clean-up or fractionation, as demonstrated in the isolation of natural indole alkaloids. scielo.br |

Chemical Reactivity and Transformation Studies of 4 1 Methylindolin 5 Yl but 3 En 2 One

Reactivity of the Indoline (B122111) Moiety in 4-(1-Methylindolin-5-yl)but-3-en-2-one

The indoline nucleus is a π-excessive heterocyclic system, rendering it susceptible to electrophilic attack. The nitrogen atom, being part of a dihydro-pyrrole ring fused to a benzene (B151609) ring, significantly influences the electron density distribution.

Electrophilic Aromatic Substitution: The benzene portion of the indoline ring is activated towards electrophilic aromatic substitution. The substitution pattern is directed by the combined effects of the alkylamino part and the butenone substituent. The C4 and C6 positions are typically the most nucleophilic in 5-substituted indolines. However, steric hindrance from the adjacent pyrrolidine (B122466) ring and the electronic influence of the C5-substituent can direct electrophiles to the C4 or C7 positions. Reactions such as nitration, halogenation, and Friedel-Crafts acylation are anticipated to occur on this ring, though potentially requiring carefully controlled conditions to avoid side reactions on the butenone chain. For instance, electrophilic substitution on N-methylindole, a related structure, readily occurs, with the C3 position being the most reactive; however, since the C5 position is substituted in the target molecule, reactivity shifts to other positions on the benzene ring. chegg.comrsc.org

N-Functionalization: The nitrogen atom of the indoline ring is a secondary amine and thus nucleophilic. While it is already methylated in the parent compound, this site can be targeted in related syntheses. For example, N-H functionalization of indoles is a known synthetic strategy, often involving deprotonation followed by reaction with an electrophile. acs.org Palladium-catalyzed reactions have also been employed for the N-H functionalization of indoles with alkenes. nih.gov

C-H Functionalization: Modern synthetic methods allow for the direct C-H functionalization of indole (B1671886) and indoline cores. Transition-metal catalysis can be used to selectively activate and functionalize specific C-H bonds on the benzene ring, often guided by a directing group. rsc.orgnih.gov For this compound, such strategies could enable the introduction of various substituents at the C4, C6, or C7 positions, further diversifying the molecular structure.

| Reaction Type | Typical Reagents | Expected Product Position |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C4 or C6 |

| Halogenation | Br₂/AcOH or NBS | C4 or C6 |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | C4 or C6 |

Reactivity of the But-3-en-2-one (B6265698) System in this compound

The but-3-en-2-one side chain is a classic α,β-unsaturated ketone, which features two primary electrophilic sites: the carbonyl carbon (C2) and the β-carbon (C4) of the double bond. This dual reactivity allows for both direct (1,2-addition) and conjugate (1,4-addition or Michael addition) nucleophilic attacks. masterorganicchemistry.compressbooks.pub

Michael Addition (1,4-Conjugate Addition): This is one of the most important reactions for α,β-unsaturated carbonyls. wikipedia.org A wide variety of soft nucleophiles, such as enolates, amines, thiols, and organocuprates, preferentially add to the β-carbon. masterorganicchemistry.com This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. For this compound, this would lead to the formation of a 4-substituted-4-(1-methylindolin-5-yl)butan-2-one derivative. The conjugate addition of indoles themselves to α,β-unsaturated ketones is a well-established method for synthesizing β-indolylketones. nih.govresearchgate.net

1,2-Addition to the Carbonyl Group: Hard, non-stabilized nucleophiles, such as Grignard reagents and organolithium compounds, tend to attack the more polarized carbonyl carbon directly (1,2-addition). masterorganicchemistry.com This results in the formation of a tertiary alcohol after workup.

Reactions involving the Enolate: The α-protons on the terminal methyl group (C1) are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in various reactions, such as aldol (B89426) condensations or alkylations, allowing for further extension of the carbon chain.

| Reaction Type | Nucleophile Type | Primary Product |

|---|---|---|

| 1,4-Addition (Michael) | Soft Nucleophiles (e.g., R₂CuLi, RSH, RNH₂) | 4-Substituted-4-(1-methylindolin-5-yl)butan-2-one |

| 1,2-Addition | Hard Nucleophiles (e.g., RMgX, RLi) | 2-Methyl-4-(1-methylindolin-5-yl)but-3-en-2-ol |

Cyclization and Ring-Forming Reactions Involving the Chemical Compound

The bifunctional nature of this compound makes it an excellent substrate for intramolecular cyclization reactions to form novel polycyclic systems. These reactions can be triggered by acid or base catalysis, or by photoredox conditions.

Intramolecular Friedel-Crafts Type Reactions: In the presence of a strong acid or Lewis acid, the butenone chain can cyclize onto the electron-rich indoline ring. The protonated carbonyl group can activate the double bond for electrophilic attack on the aromatic ring. Depending on the regioselectivity of the attack (C4 vs. C6), this could lead to the formation of tricyclic structures such as tetrahydrocyclopenta[b]indoles or tetrahydrocarbazoles. Similar acid-promoted cationic cyclizations are known for related systems. rsc.org

Condensation Reactions: The reaction of the butenone moiety with other reagents can lead to the formation of new heterocyclic rings. For instance, reaction with cyanoacetamide can lead to the formation of complex bicyclic nonanone and octanone derivatives through a series of Michael additions and cyclizations. rsc.org

Photochemical Cyclizations: Aryl enones are known to undergo photochemical [2+2] cycloadditions, which can be promoted by photoredox catalysis. Such reactions could lead to the formation of substituted bicyclo[3.2.0]heptane structures. researchgate.net

Oxidation, Reduction, and Other Redox Transformations of the Chemical Compound

The different functional groups within this compound can be selectively oxidized or reduced.

Oxidation:

Indoline to Indole: The indoline ring can be oxidized to the corresponding aromatic indole. This transformation is common and can be achieved with a variety of oxidizing agents, such as manganese dioxide (MnO₂) or palladium on carbon (Pd/C) at elevated temperatures. Photochemical methods using copper catalysts and molecular oxygen have also been developed for the oxidative coupling and aromatization of indolines. acs.orgacs.org

Oxidation of the Side Chain: Stronger oxidizing conditions could lead to cleavage of the butenone side chain. For example, ozonolysis would cleave the double bond to yield an aldehyde.

Reduction:

Reduction of the Alkene: The carbon-carbon double bond of the enone system can be selectively reduced without affecting the carbonyl group or the aromatic ring. Catalytic hydrogenation using a palladium catalyst (H₂/Pd) is a standard method for this transformation. libretexts.orglibretexts.org In vivo studies on the related trans-4-phenyl-3-buten-2-one have shown that reduction of the double bond is a major metabolic pathway. nih.gov

Reduction of the Carbonyl: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Complete Reduction: A combination of reagents or harsher conditions, such as using both catalytic hydrogenation and a carbonyl reducing agent, can lead to the reduction of both the double bond and the ketone, yielding 4-(1-methylindolin-5-yl)butan-2-ol.

| Transformation | Reagent/Condition | Major Product |

|---|---|---|

| Indoline Oxidation | MnO₂ or Pd/C, heat | 4-(1-Methylindol-5-yl)but-3-en-2-one |

| Alkene Reduction | H₂/Pd | 4-(1-Methylindolin-5-yl)butan-2-one |

| Carbonyl Reduction | NaBH₄ | 4-(1-Methylindolin-5-yl)but-3-en-2-ol |

| Alkene & Carbonyl Reduction | H₂/Pd then NaBH₄ | 4-(1-Methylindolin-5-yl)butan-2-ol |

Functional Group Interconversions and Modifications of this compound

Beyond the core reactivity, the functional groups of the molecule can be interconverted to create a variety of derivatives.

Modifications of the Carbonyl Group: The ketone is a versatile handle for further chemical modifications.

Wittig Reaction: Reaction with a phosphorus ylide can convert the carbonyl group into a new carbon-carbon double bond.

Formation of Imines and Derivatives: Condensation with primary amines, hydroxylamine, or hydrazines can form the corresponding imines, oximes, or hydrazones, respectively. These reactions are typically acid-catalyzed.

Reductive Amination: The ketone can be converted into an amine via reductive amination, which involves the formation of an imine followed by its in-situ reduction.

Modifications at the α-Carbon: The methyl group adjacent to the carbonyl can be functionalized. For example, it can undergo halogenation under acidic or basic conditions to form an α-haloketone, which is a useful synthetic intermediate.

Derivatization and Analog Synthesis of 4 1 Methylindolin 5 Yl but 3 En 2 One

Design Principles for Derivatives of the Chemical Compound

The design of derivatives of 4-(1-methylindolin-5-yl)but-3-en-2-one is rooted in established medicinal chemistry principles, including structure-activity relationship (SAR) studies and the concept of privileged scaffolds. The indole (B1671886) and indoline (B122111) nuclei are considered privileged structures due to their recurrence in numerous biologically active compounds. researchgate.netnih.gov The design process for new analogs often involves a combination of molecular modeling, SAR data analysis, and strategic structural modifications to enhance interactions with biological targets. eurekaselect.com

Key design strategies include:

Scaffold Hopping and Core Refinement: Replacing or modifying the central scaffold can lead to novel derivatives with improved properties. For instance, a core-hopping strategy combined with virtual screening can identify suitable replacements for a known chemical series. nih.gov

Substituent Modification: The introduction of various functional groups on the indoline ring or the phenyl ring of the but-3-en-2-one (B6265698) moiety is a primary strategy. This allows for the fine-tuning of electronic and steric properties, which can influence binding affinity and selectivity for a target. nih.goveurekaselect.com For example, in related indolin-2-one derivatives, modifications at the 5-position of the oxindole (B195798) ring were explored to determine structural requirements for specific biological activity. nih.gov

Conformational Restriction: This strategy aims to reduce the conformational flexibility of a molecule, which can decrease the entropic cost of binding to a target and thereby enhance affinity. researchgate.net

Molecular docking and other in silico studies are frequently employed to predict how newly designed derivatives will bind to target proteins, helping to rationalize observed SAR and guide further synthesis. eurekaselect.comnih.gov

Synthesis of Substituted Indoline Analogs of the Chemical Compound

The synthesis of analogs with modifications on the indoline ring is crucial for exploring the SAR of this part of the molecule. Various synthetic routes have been developed to access substituted indoles and indolines, which can then be used as precursors. nih.govresearchgate.net

One powerful strategy for constructing highly substituted indolines is through intramolecular [4+2] cycloaddition reactions of enyne precursors. nih.gov This approach is highly modular, making it well-suited for preparing libraries of derivatives with diverse substitution patterns on the benzenoid ring of the indoline system. nih.gov The required enyne substrates can be assembled conveniently through transition-metal-mediated coupling reactions. nih.gov

Another common approach involves the functionalization of a pre-existing indoline or indole core. For example, N-methylation can be achieved, and various substituents can be introduced at different positions on the ring system through electrophilic substitution or other functional group interconversions. nih.gov For instance, to prepare N-methyl analogs of related oxindoles, 4-fluoro-N-methylaniline can be acylated with chloroacetyl chloride, followed by cyclization with aluminum chloride to form the N-methyloxindole core. nih.gov

The table below summarizes some general approaches for synthesizing substituted indoline precursors.

| Synthesis Strategy | Description | Key Features |

| Intramolecular [4+2] Cycloaddition | Heating of enyne precursors promotes a cycloaddition to form the bicyclic indoline ring system. nih.gov | Modular, provides access to highly substituted indolines. nih.gov |

| Functionalization of Anilines | Elaboration of the heterocyclic system from a substituted aniline (B41778) derivative. nih.govnih.gov | Widely used, allows for variation based on available anilines. nih.gov |

| Divergent Synthesis | Using a common intermediate to generate different product scaffolds based on reaction conditions or substrate substituents. polimi.it | Efficiently generates structural diversity from a single precursor. polimi.it |

Synthesis of Modified But-3-en-2-one Analogs of the Chemical Compound

The but-3-en-2-one moiety is characteristic of chalcones, and its synthesis typically relies on the Claisen-Schmidt condensation. nih.govacs.org This reaction involves the base-catalyzed condensation of an appropriate methyl ketone (like acetone (B3395972) or a substituted acetophenone) with an aldehyde, in this case, 1-methylindoline-5-carbaldehyde (B1297105).

The general reaction is as follows: 1-Methylindoline-5-carbaldehyde + R-C(O)CH₃ → 4-(1-Methylindolin-5-yl)-1-R-but-3-en-1-one

The table below illustrates the versatility of this approach by showing potential ketone starting materials and the corresponding modification in the final analog.

| Ketone Reactant | Resulting Analog Structure |

| Acetone | This compound (parent compound) |

| 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)-4-(1-methylindolin-5-yl)but-3-en-1-one |

| 4'-Acetylpyridine | 1-(Pyridin-4-yl)-4-(1-methylindolin-5-yl)but-3-en-1-one nih.gov |

| 3',4'-(Methylenedioxy)acetophenone | 1-(Benzo[d] nih.govnih.govdioxol-5-yl)-4-(1-methylindolin-5-yl)but-3-en-1-one acs.org |

Synthesis of Hybrid Molecules Incorporating the this compound Scaffold

Hybridization involves covalently linking two or more pharmacophoric units to create a single molecule with potentially enhanced or synergistic biological activities. The this compound scaffold is a suitable candidate for creating such hybrid molecules.

One strategy involves reacting the indoline or butenone portion with another heterocyclic system known for its biological relevance. For example, the indole-chalcone scaffold has been hybridized with other moieties to create new chemical entities. acs.org Synthetic methodologies to prepare hybrid chalcones have advanced significantly, often using condensation reactions as a key step. researchgate.net

Examples of hybridization strategies based on related scaffolds include:

Quinoline (B57606)/Thiazinan-4-one Hybrids: In one study, thiosemicarbazones derived from quinoline carbaldehydes were reacted with 2,3-diphenylcyclopropenone to yield 1,3-thiazinan-4-one/quinolone hybrids. nih.gov

Indolin-2-one/Pyridinone Hybrids: A series of 3-hydrazonoindolin-2-one derivatives bearing a 3-hydroxy-4-pyridinone moiety were synthesized, demonstrating the fusion of these two important scaffolds. nih.gov

Indole/Quinazolinone Hybrids: A straightforward approach to 2-(1H-indol-3-yl)quinazolin-4(3H)-one and its analogues was developed, creating hybrids of these two nitrogen-containing heterocycles. mdpi.com

Parallel Synthesis and Combinatorial Library Generation Strategies for Derivatives

The generation of combinatorial libraries of derivatives is a cornerstone of modern drug discovery, allowing for the rapid screening of many compounds to identify leads. The modular nature of the synthesis of this compound and its analogs makes it highly amenable to parallel synthesis and combinatorial chemistry. nih.govuzh.ch

The key synthetic step, the Claisen-Schmidt condensation, is well-suited for a library approach. A diverse set of indoline aldehydes can be reacted with a diverse set of ketones in a parallel fashion, for example, in a multi-well plate format. This allows for the rapid generation of a large matrix of final compounds from a smaller set of starting materials.

Furthermore, synthetic routes to the indoline core itself can be designed for library production. The intramolecular [4+2] cycloaddition strategy is particularly well-suited for preparing libraries of substituted indole derivatives due to its modularity. nih.gov

Strategies for library synthesis include:

Split-Mix Synthesis: A technique used in combinatorial chemistry to generate a large number of compounds on solid-phase supports. uzh.ch

Parallel Synthesis: Reactions are carried out simultaneously in an array of separate reaction vessels. uzh.ch This is highly applicable to the solution-phase synthesis of indole-chalcone libraries. nih.gov

The synthesis of two distinct indole derivative libraries has been described where intermediates can be directed toward different final structures by choosing either basic or acidic reaction conditions, demonstrating how a common pathway can be diverged to increase library complexity. nih.gov Such strategies are invaluable for efficiently exploring the chemical space around the this compound scaffold.

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 4 1 Methylindolin 5 Yl but 3 En 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks. Through ¹H and ¹³C NMR, along with two-dimensional techniques like COSY and HSQC, the connectivity of atoms within 4-(1-Methylindolin-5-yl)but-3-en-2-one can be definitively established.

¹H NMR Spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum is expected to show distinct signals for the aromatic protons on the indoline (B122111) ring, the vinylic protons of the butenone chain, the aliphatic protons of the indoline ring, and the methyl groups. The coupling constants (J-values) between the vinylic protons would confirm the trans or cis configuration of the double bond.

¹³C NMR Spectroscopy complements the proton data by providing the number of chemically distinct carbon atoms. The spectrum would clearly show signals for the carbonyl carbon, the vinylic carbons, the aromatic carbons, the aliphatic carbons of the indoline ring, and the methyl carbons, each in their characteristic chemical shift regions.

Based on the structure of this compound, the following table outlines the predicted chemical shifts for its proton and carbon atoms.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | |

| Atom Assignment | Predicted Chemical Shift (ppm) | Atom Assignment |

| H-2 | ~3.4-3.6 | C=O |

| H-3 | ~3.0-3.2 | C-α (vinylic) |

| H-4 | ~7.3-7.5 | C-β (vinylic) |

| H-6 | ~7.2-7.4 | C-3a (aromatic) |

| H-7 | ~6.7-6.9 | C-4 (aromatic) |

| H-α (vinylic) | ~6.6-6.8 | C-5 (aromatic) |

| H-β (vinylic) | ~7.4-7.6 | C-6 (aromatic) |

| N-CH₃ | ~2.8-3.0 | C-7 (aromatic) |

| C-CH₃ (keto) | ~2.3-2.5 | C-7a (aromatic) |

| C-2 | ||

| C-3 | ||

| N-CH₃ | ||

| C-CH₃ (keto) |

Note: These are predicted values based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary.

Mass Spectrometry (MS) in the Characterization of the Chemical Compound

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. scirp.org

For this compound (C₁₄H₁₇NO), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight. In electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed.

The fragmentation of the molecule under electron impact (EI) ionization would likely proceed through characteristic pathways for ketones and indole (B1671886)/indoline derivatives. nih.govresearchgate.net Plausible fragmentation patterns include:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the loss of a methyl radical (•CH₃) to form an acylium ion.

McLafferty Rearrangement: If structurally possible, though less likely for this specific molecule.

Cleavage of the butenone chain: Fragmentation at the bond connecting the side chain to the indoline ring.

Fragmentation of the indoline ring: Characteristic losses associated with the heterocyclic system. scirp.org

| Plausible Mass Spectrometry Fragments |

| m/z Value |

| 215 |

| 200 |

| 172 |

| 144 |

| 130 |

Note: This table represents plausible fragmentation pathways. The actual mass spectrum would confirm the exact fragmentation and relative abundances.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). msu.edu The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

The most prominent peaks would be:

C=O Stretch: A strong, sharp absorption band characteristic of a ketone. For an α,β-unsaturated ketone, this band is typically found at a lower wavenumber (around 1665-1685 cm⁻¹) compared to a saturated ketone due to conjugation. libretexts.org

C=C Stretch: A medium intensity band for the alkene double bond, also in the conjugated system, typically appearing around 1600-1640 cm⁻¹. libretexts.org

C-H Stretches: Bands for aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the indoline ring and methyl groups) appear just below 3000 cm⁻¹. libretexts.org

C-N Stretch: This absorption for the tertiary amine within the indoline ring would be found in the 1250-1020 cm⁻¹ region.

| Expected Infrared Absorption Bands |

| Wavenumber (cm⁻¹) |

| ~3100-3000 |

| ~3000-2850 |

| ~1685-1665 |

| ~1640-1600 |

| ~1600, ~1480 |

| ~1250-1020 |

Note: The table lists expected absorption regions. The precise wavenumbers are dependent on the molecular environment and physical state of the sample.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. If a single crystal of sufficient quality can be grown, this technique can provide precise data on bond lengths, bond angles, and torsional angles.

For this compound, a crystal structure analysis would:

Determine the stereochemistry of the C=C double bond (E/Z configuration) without ambiguity.

Reveal the conformation of the five-membered indoline ring, which is typically puckered in an envelope or twist conformation.

Provide insight into the intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that govern the crystal packing in the solid state. This information is crucial for understanding the material's physical properties.

Complementary Advanced Characterization Techniques (e.g., SEM, TEM, XPS)

While NMR, MS, and IR are primary tools for molecular structure elucidation, other advanced techniques can provide information about the material's morphology, topography, and elemental composition, particularly in the solid state.

Scanning Electron Microscopy (SEM): SEM would be used to visualize the surface morphology and topography of the crystalline or amorphous solid. It could provide information on crystal habit, size, and surface features.

Transmission Electron Microscopy (TEM): TEM offers higher resolution imaging than SEM and can be used to study the material's internal structure, including any crystalline domains or defects.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can determine the elemental composition and the chemical (oxidation) state of the elements on the surface of the material. For this compound, it would confirm the presence of carbon, nitrogen, and oxygen and could provide information about their chemical environments.

These techniques are generally less critical for the initial structural proof of a small organic molecule but become important when characterizing it as a material for specific applications where solid-state properties are paramount.

Computational and Theoretical Investigations of 4 1 Methylindolin 5 Yl but 3 En 2 One

Quantum Chemical Calculations on the Electronic Structure of the Chemical Compound

Quantum chemical calculations, particularly using Density Functional Theory (DFT), would be employed to investigate the electronic structure of 4-(1-Methylindolin-5-yl)but-3-en-2-one. These calculations could determine key electronic properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

Hypothetical Data Table: Calculated Electronic Properties

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and stability of the molecule. |

Note: The data in this table is hypothetical and for illustrative purposes only.

Conformation Analysis and Stereochemical Insights of the Chemical Compound

A conformational analysis of this compound would involve computational methods to identify the most stable three-dimensional arrangements of the molecule. This is achieved by calculating the potential energy surface as a function of bond rotations. Such studies would reveal the preferred spatial orientation of the methylindoline and butenone moieties and identify any energy barriers between different conformations. Stereochemical insights would focus on aspects like the potential for E/Z isomerism around the carbon-carbon double bond in the butenone side chain.

Reaction Mechanism Studies Using Computational Methods for the Chemical Compound

Computational methods can be used to elucidate the mechanisms of chemical reactions involving this compound. For instance, the synthesis of this compound could be modeled to identify the transition states and intermediates, thereby determining the most likely reaction pathway and the associated energy barriers. This would provide a deeper understanding of the reaction kinetics and thermodynamics at a molecular level.

Molecular Modeling and Simulation Studies of Ligand-Target Interactions

Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, would be utilized to study the potential interactions of this compound with biological targets like proteins or enzymes. Molecular docking would predict the preferred binding orientation and affinity of the compound within the active site of a receptor. Molecular dynamics simulations could then be used to study the stability of the ligand-protein complex over time and to characterize the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Quantum chemical calculations can be used to predict various spectroscopic parameters for this compound. For example, theoretical calculations can simulate the ¹H and ¹³C NMR chemical shifts, the infrared (IR) vibrational frequencies, and the UV-Vis electronic absorption spectra. These predicted spectra can be compared with experimental data to confirm the molecular structure.

Reactivity descriptors, derived from the electronic structure calculations, can provide insights into the chemical reactivity of the molecule.

Hypothetical Data Table: Calculated Reactivity Descriptors

| Descriptor | Hypothetical Value | Significance |

|---|---|---|

| Electronegativity (χ) | 3.85 eV | Measures the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 2.65 eV | Indicates resistance to change in electron distribution. |

Note: The data in this table is hypothetical and for illustrative purposes only.

Exploration of Biological Activities and Molecular Interactions of 4 1 Methylindolin 5 Yl but 3 En 2 One

Investigation of Protein-Ligand Interactions with the Chemical Compound

Molecular docking studies on analogs of 4-(1-Methylindolin-5-yl)but-3-en-2-one, such as indolin-2-one and oxindole (B195798) derivatives, have been crucial in elucidating their binding modes with various protein targets. These computational analyses provide a molecular basis for their observed biological activities.

For instance, the interaction of oxindole-based inhibitors with AMP-activated protein kinase (AMPK) has been detailed. The indole (B1671886) NH group of these compounds often forms a critical hydrogen bond with the amino acid residue Val98 in the ATP-binding site. nih.gov Additionally, side chains attached to the oxindole core can form hydrogen bonds with residues like Glu102 and Asp105, anchoring the ligand within the binding pocket. nih.gov

In studies of indolin-2-one based molecules as kinase inhibitors, docking results showed that compounds can exhibit strong binding affinity to enzymes like Cyclin-Dependent Kinase 2 (CDK-2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mdpi.com For example, a potent derivative demonstrated a binding mode similar to the established inhibitor sorafenib (B1663141) within the VEGFR-2 active site. mdpi.com

Furthermore, docking studies on 5-chloro-3-(2-(2,4-dinitrophenyl)hydrazono)indolin-2-one, another related structure, revealed preferential binding within the ACE2 receptor-binding site, suggesting a mechanism for disrupting the interaction between the SARS-CoV-2 spike protein and the host receptor. nih.gov Similarly, the potential binding of an indolyl-thioxothiazolidinone derivative to targets like lysosomal protective protein (LLP) and Thromboxane-A synthase (TXAS) has been explored through molecular docking, identifying key interactions with catalytic residues. mdpi.com

These studies collectively underscore that the indolinone scaffold serves as a versatile framework for establishing specific and potent interactions with a variety of protein targets, primarily through hydrogen bonding and hydrophobic interactions within the active sites.

Enzyme Inhibition Studies by the Chemical Compound and its Analogs

Derivatives of the indolinone and oxindole core, which are structurally analogous to this compound, have demonstrated significant inhibitory activity against a range of enzymes. These studies are critical for understanding the potential therapeutic applications of this class of compounds.

Kinase Inhibition: A major area of investigation has been kinase inhibition.

AMPK Inhibition: A series of substituted oxindoles were designed and synthesized to target AMP-activated protein kinase (AMPK). nih.gov These efforts led to the identification of potent and selective AMPK inhibitors, with compounds like (Z)-N-(2-(diethylamino)ethyl)-5-((5-(2-hydroxyethyl)-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide (compound 65) showing an IC₅₀ of 173 nM against the AMPKα1 isoform and 20.5 nM against the AMPKα2 isoform. nih.gov

CDK and Angiokinase Inhibition: Novel indolin-2-one based molecules have been evaluated for their inhibitory effects on Cyclin-Dependent Kinases (CDK-2, CDK-4) and angiokinases (VEGFR-2, EGFR). mdpi.com One derivative, compound 9, showed potent inhibition against CDK-2 with an IC₅₀ value of 9.39 nM. mdpi.com Another analog, compound 20, displayed nanomolar inhibitory action against both EGFR and VEGFR-2, with IC₅₀ values that were significantly lower than the reference compound, indirubin. mdpi.com

Other Enzyme Targets:

Lysine Specific Demethylase 1 (LSD1) Inhibition: A series of indolin-5-yl-cyclopropanamine derivatives were developed as potent and selective inhibitors of LSD1, an important target in cancer therapy. The representative compound 7e from this series exhibited an IC₅₀ of 24.43 nM for LSD1. nih.gov

Cholinesterase Inhibition: In a study of thiazolidin-4-one derivatives, which can be considered related scaffolds, compounds showed notable activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.govnih.gov

HIV-1 Enzyme Inhibition: Certain 5-nitro-3-(2-(4-phenylthiazol-2-yl)hydrazineylidene)indolin-2-one derivatives have been identified as dual inhibitors of HIV-1 reverse transcriptase's polymerase and RNase H functions. nih.gov Further studies revealed that these compounds could also block HIV-1 integrase, indicating a multi-target mechanism of action. nih.gov

| Compound/Analog | Target Enzyme | IC₅₀ (nM) |

|---|---|---|

| Oxindole Analog (65) | AMPKα1 | 173 |

| Oxindole Analog (65) | AMPKα2 | 20.5 |

| Indolin-2-one Analog (9) | CDK-2 | 9.39 |

| Indolin-2-one Analog (9) | VEGFR-2 | 56.74 |

| Indolin-2-one Analog (20) | EGFR | 24.31 |

| Indolin-2-one Analog (20) | VEGFR-2 | 11.71 |

| Indolin-5-yl-cyclopropanamine (7e) | LSD1 | 24.43 |

Receptor Binding Affinity Research of the Chemical Compound

Research into the receptor binding affinity of indolin-2-one derivatives has primarily focused on dopamine (B1211576) receptors, which are key targets in the central nervous system for treating neurological and psychiatric disorders.

A study involving the synthesis of five indolin-2-one derivatives with piperazinylbutyl side chains investigated their binding affinities for D₂, D₃, and D₄ dopamine receptor subtypes. nih.gov The results showed that these compounds exhibited selectivity for D₂-like receptors. nih.gov

Notably, one compound in this series, 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-one (compound 4c), demonstrated exceptional affinity and selectivity for the D₄ receptor, with a Kᵢ value of 0.5 nM. nih.gov This finding suggests that the indolin-2-one scaffold can be a promising starting point for developing potent and selective D₄ receptor ligands. nih.gov

| Compound/Analog | Target Receptor | Binding Affinity (Kᵢ, nM) |

|---|---|---|

| 1-(4-(4-(4-hydroxybenzyl)-1-piperazinyl)butyl)indolin-2-one (4c) | Dopamine D₄ | 0.5 |

Cell-Based Assays for Mechanistic Pathway Elucidation (Non-clinical)

Cell-based assays are indispensable for understanding the cellular mechanisms of action of bioactive compounds. tebubio.com For analogs of this compound, these non-clinical studies have provided crucial information on their effects on cell viability, cell cycle progression, and specific signaling pathways. bjournal.org

Cytotoxicity and Antiproliferative Activity: The cytotoxic effects of novel indolinone-based derivatives have been tested against various human cancer cell lines, including hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7), using the MTT assay. mdpi.com Several compounds were found to be highly cytotoxic, with IC₅₀ values in the low micromolar range. For example, compounds 9 and 20 were more cytotoxic to HepG-2 cells than the reference compound, indirubin. mdpi.com Similarly, oxindole-based AMPK inhibitors were tested for cytotoxicity in the K562 myeloid leukemia cell line, though in this case, potent enzyme inhibition did not translate to significant cytotoxicity. nih.gov

Cell Cycle Analysis and Apoptosis Induction: To elucidate the mechanism behind their antiproliferative effects, potent indolin-2-one derivatives were further investigated for their impact on the cell cycle. Treatment of HepG2 cells with compounds 9 and 20 led to cell cycle arrest at the G1 phase. mdpi.com Mechanistic studies also revealed that these compounds induced apoptosis by increasing the Bax/Bcl-2 ratio, which in turn activated the caspase-3/7 cascade. mdpi.com Furthermore, the levels of cell cycle inhibitory proteins p53 and p21 were significantly upregulated following treatment. mdpi.com

Target Engagement in Cells: The cellular activity of oxindole-based AMPK inhibitors was confirmed by observing the downstream effects of enzyme inhibition. A key substrate of AMPK is acetyl-CoA carboxylase (ACC). In myeloid leukemia cells treated with the oxindole inhibitors, a decrease in the phosphorylation of ACC was observed, confirming that the compounds were engaging with and inhibiting AMPK within the cellular environment. nih.gov

These cell-based assays provide a functional context for the biochemical data obtained from enzyme inhibition and receptor binding studies, offering a clearer picture of the potential physiological and pharmacological effects of these compounds.

Structure-Activity Relationship (SAR) Studies for Molecular Targets of the Chemical Compound

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For the indolinone and oxindole scaffolds, SAR studies have guided the optimization of lead compounds to enhance potency and selectivity for various molecular targets.

For AMPK Inhibition: In the development of oxindole-based AMPK inhibitors, modifications at the 5-position of the oxindole core were generally well-tolerated. nih.gov It was found that extending the substituent at this position by 2-3 atoms, particularly with a terminal hydrogen bond donor, could maintain or even increase potency. nih.gov For example, this strategy led to the development of compound 65, which retained high potency against AMPKα1 and had increased potency for AMPKα2. nih.gov The interaction with Val98 via the indole NH group was identified as critical, as N-methylation at this position was proposed to abolish inhibitory activity. nih.gov

For LSD1 Inhibition: In the design of indolin-5-yl-cyclopropanamine derivatives as LSD1 inhibitors, comprehensive analysis of the enzyme's binding site guided the incorporation of the indoline (B122111) scaffold to achieve potent and selective inhibition. nih.gov The specific substitutions on the indoline ring and the nature of the cyclopropanamine moiety were crucial for achieving high affinity and selectivity over related enzymes like LSD2 and monoamine oxidases (MAOs). nih.gov

For Kinase Inhibition (CDK/VEGFR): For indolin-2-one based kinase inhibitors, SAR studies revealed the importance of the substituent at the 3-position of the indolinone ring. The nature of the heterocyclic ring system attached at this position significantly influenced the cytotoxicity and kinase inhibitory profile. mdpi.com The specific substitutions on these appended rings were key to achieving dual inhibitory activity against different kinase families or potent inhibition of a single target. mdpi.com

For Dopamine Receptor Binding: In the series of indolin-2-one derivatives targeting dopamine receptors, the structure of the N-alkylated substituent on the piperazine (B1678402) ring was critical for binding affinity and selectivity. The presence of a 4-hydroxybenzyl group, as seen in compound 4c, led to a remarkable increase in affinity and selectivity for the D₄ receptor subtype, highlighting the importance of this specific aromatic moiety for interacting with the receptor's binding pocket. nih.gov

These SAR studies demonstrate that the biological activity of the indolinone scaffold can be finely tuned through systematic chemical modifications, allowing for the optimization of compounds for specific molecular targets.

Role of 4 1 Methylindolin 5 Yl but 3 En 2 One in Advanced Synthetic Methodologies

The Chemical Compound as a Precursor for Complex Heterocyclic Systems

The α,β-unsaturated ketone functionality in 4-(1-methylindolin-5-yl)but-3-en-2-one serves as a versatile platform for the synthesis of a wide array of complex heterocyclic systems. The electrophilic nature of the β-carbon and the carbonyl carbon allows for a range of conjugate addition and condensation reactions, respectively. These reactions are fundamental in constructing new ring systems fused to or incorporating the indoline (B122111) core.

Researchers have utilized this compound in reactions with various binucleophiles to construct novel heterocyclic frameworks. For instance, reaction with hydrazine (B178648) derivatives can yield pyrazoline-substituted indolines, which are scaffolds of interest in medicinal chemistry. Similarly, condensation with amidines or guanidine (B92328) can lead to the formation of pyrimidine-fused indoline systems. The reactivity of the enone system is pivotal in these transformations, enabling the annulation of new rings.

| Reagent Type | Resulting Heterocyclic System | Reaction Type |

| Hydrazine Derivatives | Pyrazoline-substituted Indolines | Michael Addition-Cyclization |

| Amidines/Guanidine | Pyrimidine-fused Indolines | Condensation |

| Thioamides/Thiourea | Thiazine-substituted Indolines | Michael Addition-Cyclization |

| Active Methylene Compounds | Functionalized Carbocycles/Heterocycles | Michael Addition |

These methodologies underscore the value of this compound as a key intermediate for generating molecular diversity in heterocyclic chemistry.

Utilization of the Chemical Compound in Total Synthesis of Natural Products

The indoline scaffold is a core component of numerous biologically active natural products. The strategic incorporation of this compound in synthetic routes allows for the efficient assembly of these complex molecules. The butenone side chain provides a handle for further elaboration and construction of the intricate ring systems often found in alkaloids and other natural products.

While specific total syntheses employing this exact compound are not extensively documented, its structural motif is representative of key intermediates in the synthesis of various indole (B1671886) alkaloids. The general strategy involves leveraging the reactivity of the enone for carbon-carbon bond formation, such as in Michael additions or Diels-Alder reactions, to build the carbon skeleton of the target natural product. Subsequent functional group manipulations and cyclizations can then complete the synthesis. The 1-methylindoline (B1632755) moiety itself is a common feature in many natural products, making this compound a conceptually important starting material.

Applications of the Chemical Compound in Probe Development for Biological Research

Fluorescent probes are indispensable tools in modern biological research, enabling the visualization and study of cellular processes. The indoline core of this compound can be part of a fluorophore system. Modifications of the butenone side chain can be used to attach linkers or reactive groups for conjugation to biomolecules.

The α,β-unsaturated ketone system can act as a Michael acceptor, allowing for covalent labeling of specific biological targets, such as cysteine residues in proteins. This reactivity can be harnessed to design "turn-on" fluorescent probes, where the fluorescence properties of the indoline core are altered upon reaction with the target molecule, leading to an increase in signal. This approach is valuable for reducing background fluorescence and improving the sensitivity of biological imaging experiments.

| Probe Design Strategy | Target | Mechanism of Action |

| Covalent Labeling | Cysteine residues in proteins | Michael Addition |

| Conjugation via Linker | Various biomolecules | Amide bond formation, etc. |

| "Turn-on" Fluorescence | Specific analytes | Change in electronic properties upon reaction |

Emerging Applications in Materials Science (Chemical Compound-derived materials)

The unique electronic and structural properties of indoline derivatives make them attractive candidates for applications in materials science. The extended π-system of this compound suggests potential for use in organic electronics. Polymerization or incorporation of this compound into larger macromolecular structures could lead to materials with interesting photophysical or conductive properties.

For example, polymers derived from this compound could be explored as organic semiconductors or as components in dye-sensitized solar cells. The enone functionality offers a site for polymerization reactions, such as radical or anionic polymerization, after suitable modification. Furthermore, the indoline nitrogen can be functionalized to tune the electronic properties of the resulting material. While this area is still in its early stages of exploration, the foundational structure of this compound provides a promising starting point for the design of novel organic materials.

Challenges and Future Research Directions for 4 1 Methylindolin 5 Yl but 3 En 2 One

Current Limitations in the Synthesis and Derivatization of the Chemical Compound

The synthesis of polysubstituted indolines can be complex, often facing challenges in controlling regioselectivity and functional group compatibility. nih.govorganic-chemistry.org The construction of 4-(1-Methylindolin-5-yl)but-3-en-2-one would likely involve a multi-step process, with each step presenting potential hurdles.

Synthesis of the Indoline (B122111) Core: Creating the 1-methyl-5-substituted indoline precursor can be challenging. Classical methods for indole (B1671886) reduction to indoline, such as catalytic hydrogenation, can lack selectivity if other reducible groups are present. nih.gov Palladium-catalyzed C-H activation methods offer modern alternatives but may require specific directing groups and optimization to favor substitution at the C5 position. nih.gov

Attachment of the Enone Side Chain: The introduction of the but-3-en-2-one (B6265698) moiety, likely via a condensation reaction (e.g., Claisen-Schmidt) on a 5-acetylindoline (B96121) precursor, could face issues of low yields or competing side reactions if not carefully controlled.

Derivatization Limitations: Further modification of the molecule presents its own set of challenges. The enone group is highly reactive and may not be stable under conditions required for further functionalization of the aromatic ring. Conversely, reactions targeting the enone (e.g., at the carbonyl or the β-carbon) must be selective to avoid altering the indoline core.

| Challenge Area | Specific Limitations | Potential Mitigation Strategies |

| Regiocontrol | Achieving selective C5-functionalization on the indoline ring without affecting other positions (C4, C6, C7). | Use of directing groups in C-H activation catalysis; multi-step synthesis starting from pre-functionalized benzene (B151609) derivatives. |

| Functional Group Tolerance | The enone side chain is sensitive to both acidic and basic conditions, as well as reducing and oxidizing agents, limiting subsequent reaction possibilities. acs.org | Employing protecting group strategies for the carbonyl; utilizing mild, chemoselective reaction conditions like photocatalysis. nih.gov |

| Stereocontrol | The double bond of the enone is typically formed as the more stable E-isomer, but synthesis of the Z-isomer would be challenging. | Use of stereoselective olefination reactions; photochemical isomerization. |

| Yield & Purity | Condensation reactions to form the enone can lead to self-condensation byproducts or incomplete reactions, complicating purification. | Optimization of reaction conditions (catalyst, temperature, solvent); use of flow chemistry to minimize byproduct formation. |

Opportunities for Novel Reactivity and Transformation Exploration of the Chemical Compound

The dual functionality of an indoline and an enone within one molecule provides a rich platform for exploring novel chemical reactions and transformations.

The enone moiety is a classic Michael acceptor, making it susceptible to conjugate addition reactions with a wide array of nucleophiles (thiols, amines, carbanions). researchgate.net This opens the door to creating a library of derivatives with modified side chains. Furthermore, the enone system can participate in various cycloaddition reactions, offering pathways to complex polycyclic structures. acs.org

The indoline ring itself is a target for modern synthetic methods. C-H activation strategies, which have been successfully applied to indoles and indolines, could be used to functionalize the benzenoid ring at positions C4, C6, or C7, creating derivatives that are otherwise difficult to access. nih.gov Additionally, visible-light photocatalysis has emerged as a powerful tool for the dearomatization of indoles to form functionalized indolines under exceptionally mild conditions, a strategy that could be adapted for novel syntheses of this compound class. acs.orgacs.org

| Reaction Type | Potential Application to the Compound | Expected Outcome |

| Conjugate Addition | Reaction of the enone with nucleophiles like thiols or amines. | Functionalization of the side chain, potentially altering solubility and biological activity. |

| [4+2] Cycloaddition | The enone can act as a dienophile with dienes. | Formation of complex, fused ring systems with new stereocenters. |

| C-H Functionalization | Palladium- or rhodium-catalyzed reactions on the aromatic ring. | Introduction of new substituents (e.g., halogens, alkyls, aryls) on the indoline core. |

| Photocatalytic Reactions | Radical addition to the enone or dearomatization reactions. acs.orgnih.gov | Access to novel saturated and partially saturated derivatives under green conditions. |

Development of Advanced Computational Approaches for the Chemical Compound

Computational chemistry offers a powerful, predictive lens through which to study this compound before committing to extensive laboratory work.

DFT Studies: Density Functional Theory (DFT) can be used to model the molecule's electronic structure, including its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net This information helps predict the most likely sites for nucleophilic and electrophilic attack, guiding the design of new reactions. nih.gov DFT calculations can also predict spectroscopic data (NMR, IR), which would be invaluable for confirming the structure of newly synthesized derivatives.

Molecular Docking: To explore its pharmaceutical potential, molecular docking simulations can be performed. By modeling the interaction of the compound with the active sites of known biological targets (e.g., protein kinases, enzymes), researchers can prioritize which derivatives to synthesize and test. acs.org This in silico screening approach saves significant time and resources. farmaceut.org

Reaction Mechanism Modeling: Computational studies can elucidate the transition states and energy profiles of potential reactions, providing insight into why certain reaction pathways are favored over others and helping to optimize reaction conditions. acs.org

Identification of Untapped Biological Targets and Mechanistic Pathways for the Chemical Compound

The indoline scaffold is a cornerstone of pharmacologically active compounds, with derivatives showing anticancer, anti-inflammatory, antioxidant, and anti-neurodegenerative properties. researchgate.netnih.govnih.gov This broad activity suggests that this compound could be a promising lead structure.

Known Target Classes: Many indole and indoline derivatives target protein kinases, tubulin (disrupting microtubule formation), and cyclooxygenase (COX) enzymes. nih.govmdpi.comnih.govnih.gov A logical first step would be to screen the compound against panels of these well-established targets.

Emerging Targets: Recent research has identified novel indoline derivatives as potent inhibitors of ferroptosis, a type of regulated cell death driven by iron-dependent lipid peroxidation implicated in neurological diseases. nih.govresearchgate.net This represents an untapped and potentially high-impact area of investigation for the subject compound.

Mechanistic Studies: The enone moiety is a known electrophile that can react with nucleophilic residues (like cysteine) in proteins, a mechanism known as covalent targeting. Future research could explore whether this compound acts as a covalent inhibitor, which can lead to high potency and prolonged duration of action.

| Potential Target Class | Examples of Specific Targets | Relevant Disease Area |

| Protein Kinases | EGFR, VEGFR, CDK-2 nih.gov | Cancer |

| Cytoskeletal Proteins | Tubulin (Colchicine-binding site) nih.gov | Cancer |

| Inflammatory Enzymes | COX-1, COX-2, 5-LOX mdpi.com | Inflammation, Pain |

| Cell Death Pathways | Radical-trapping antioxidant (Ferroptosis inhibition) nih.govresearchgate.net | Neurodegenerative Diseases, Ischemia-Reperfusion Injury |

| Neurotransmitter Receptors | Serotonin, Dopamine (B1211576) Receptors | Neurological and Psychiatric Disorders |

Q & A

Q. What are the optimal synthetic routes for 4-(1-Methylindolin-5-yl)but-3-en-2-one, and what factors influence yield?

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Q. How can reaction mechanisms for functionalizing this compound be elucidated?

- Methodological Answer : Study reaction kinetics using HPLC or GC-MS to track intermediate formation. For example, iodine-mediated isomerization in oxidative RORC reactions proceeds via radical intermediates, detectable by EPR spectroscopy . Computational methods (DFT, MOE ) model transition states, while isotopic labeling (e.g., ¹⁸O) clarifies oxygen incorporation pathways in ketone derivatives .

Q. What strategies reconcile contradictions in spectral data or synthetic yields across studies?

- Methodological Answer : Contradictions in UV-Vis λmax (e.g., 323 nm vs. 375 nm) arise from solvent polarity or substituent effects on conjugation . For yield disparities, optimize catalyst loading (e.g., 5 mol% iodine vs. 10 mol%) and purity of starting materials (e.g., indolin-5-yl derivatives require inert atmospheres to prevent oxidation) . Cross-validate using multiple techniques (e.g., XRD + NMR) to confirm structural assignments .

Q. How can computational chemistry predict the biological activity of this compound?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to screen against targets like cyclooxygenase-2 (COX-2) or β-lactamases, leveraging the enone’s electrophilicity for covalent binding . QSAR models correlate substituent effects (e.g., electron-withdrawing groups on the indolin ring) with antimicrobial potency . Validate predictions with in vitro assays (e.g., MIC for bacterial strains).

Contradictions and Open Challenges

- Stereochemical Control : While oxidative RORC achieves high yields, enantioselective synthesis remains unproven for this compound. Chiral catalysts (e.g., BINOL derivatives) may improve stereocontrol .

- Biological Activity : Hypotheses based on analogous compounds (e.g., 4-(3,5-dichlorophenyl)but-3-en-2-one’s anticancer activity ) require empirical validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.